molecular formula C7H9F3O3 B7983971 ethyl (E)-4,4,4-trifluoro-3-methoxybut-2-enoate

ethyl (E)-4,4,4-trifluoro-3-methoxybut-2-enoate

Cat. No.: B7983971
M. Wt: 198.14 g/mol
InChI Key: WLLCYFXBJYFXQQ-SNAWJCMRSA-N
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Description

Ethyl (E)-4,4,4-trifluoro-3-methoxybut-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group, a trifluoromethyl group, and a methoxy group attached to a butenoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (E)-4,4,4-trifluoro-3-methoxybut-2-enoate typically involves the esterification of 4,4,4-trifluoro-3-methoxybut-2-enoic acid with ethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to facilitate the esterification reaction. Additionally, the reaction conditions such as temperature, pressure, and reactant concentrations are optimized to maximize the production rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-4,4,4-trifluoro-3-methoxybut-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: The major products are carboxylic acids or ketones.

    Reduction: The primary product is the corresponding alcohol.

    Substitution: The products vary depending on the nucleophile used, resulting in different ester derivatives.

Scientific Research Applications

Ethyl (E)-4,4,4-trifluoro-3-methoxybut-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl (E)-4,4,4-trifluoro-3-methoxybut-2-enoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4,4,4-trifluorobut-2-enoate: Lacks the methoxy group, resulting in different chemical properties.

    Methyl (E)-4,4,4-trifluoro-3-methoxybut-2-enoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl (E)-3-methoxybut-2-enoate: Lacks the trifluoromethyl group, affecting its reactivity and applications.

Uniqueness

This compound is unique due to the presence of both the trifluoromethyl and methoxy groups, which impart distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the methoxy group can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

ethyl (E)-4,4,4-trifluoro-3-methoxybut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O3/c1-3-13-6(11)4-5(12-2)7(8,9)10/h4H,3H2,1-2H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLLCYFXBJYFXQQ-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\C(F)(F)F)/OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26717-84-0
Record name 3-methoxy-4,4,4-trifluoro-2-butenoic acid ethyl ester
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